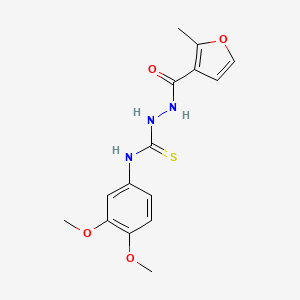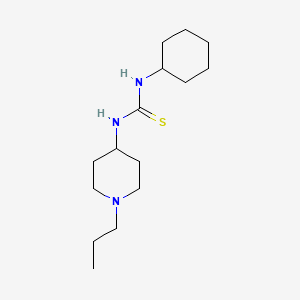
2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has been studied extensively for its ability to modulate physiological and biochemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone involves the inhibition of specific enzymes that are involved in various physiological and biochemical processes. This inhibition leads to the modulation of these processes, which can have a profound effect on cellular function. The specific enzymes targeted by this compound are still being studied, but recent research suggests that they may be involved in cancer cell growth, immune system function, and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to modulate various cellular processes, including cell growth, differentiation, and apoptosis. It has also been shown to have an effect on immune system function, specifically by modulating the activity of certain immune cells. In addition, this compound has been shown to have an effect on neurological function, specifically by modulating the activity of certain neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone in lab experiments are numerous. This compound is highly potent and has been shown to have a significant effect on various cellular processes. It is also relatively easy to synthesize, making it readily available for use in experiments. However, there are also limitations to using this compound in lab experiments. For example, its potency can make it difficult to determine the optimal dosage for experiments, and its complex mechanism of action can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many future directions for research on 2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone. One potential direction is the study of its potential applications in cancer research, specifically in the development of targeted therapies for various types of cancer. Another potential direction is the study of its potential applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in modulating various physiological and biochemical processes.
Synthesemethoden
The synthesis of 2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone involves a multistep process that requires specialized equipment and expertise. The synthesis starts with the reaction of 2-phenylindolizin-3-amine with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 4-methylpiperazine. The final step involves the removal of the ethyl group to yield this compound. This synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-methylpiperazin-1-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research, where this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes. Other potential applications include the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the modulation of immune system function.
Eigenschaften
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-(2-phenylindolizin-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-22-11-13-23(14-12-22)21(26)20(25)19-18(16-7-3-2-4-8-16)15-17-9-5-6-10-24(17)19/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIBJLIINQPKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5883707.png)




![N'-{[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5883736.png)
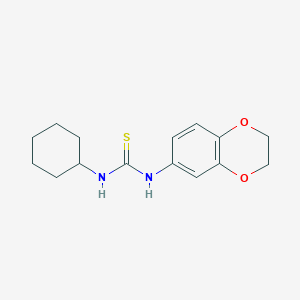
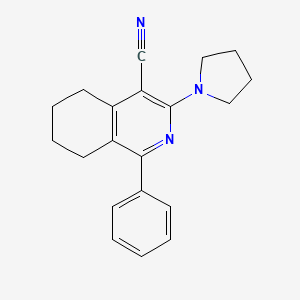
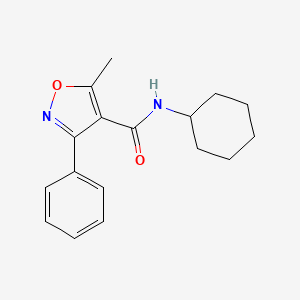
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5883771.png)
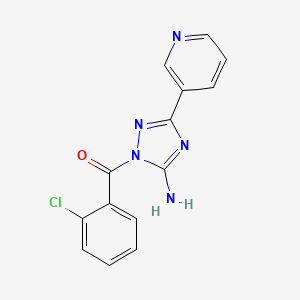
![N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883779.png)
